molecular formula C11H14N2O2S B1378827 1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole CAS No. 1803591-38-9

1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole

Cat. No.: B1378827
CAS No.: 1803591-38-9
M. Wt: 238.31 g/mol
InChI Key: QXQLKGNARUPODE-UHFFFAOYSA-N
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Description

1-(Azetidine-3-sulfonyl)-2,3-dihydro-1H-indole is a complex organic compound that features both azetidine and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole typically involves multiple steps, starting with the preparation of azetidine-3-sulfonyl chloride. This intermediate can be synthesized by reacting azetidine with chlorosulfonic acid under controlled conditions. The resulting azetidine-3-sulfonyl chloride is then reacted with 2,3-dihydro-1H-indole in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidine-3-sulfonyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding amine.

Scientific Research Applications

1-(Azetidine-3-sulfonyl)-2,3-dihydro-1H-indole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of biological activity. The indole moiety can also participate in π-π interactions with aromatic residues in proteins, further enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorobenzoyl)azetidine-3-sulfonyl chloride
  • N-Boc-azetidine-3-sulfonyl chloride
  • 2-(azetidine-3-sulfonyl)-1-methyl-1H-imidazole hydrochloride

Uniqueness

1-(Azetidine-3-sulfonyl)-2,3-dihydro-1H-indole is unique due to the combination of azetidine and indole moieties, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(azetidin-3-ylsulfonyl)-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c14-16(15,10-7-12-8-10)13-6-5-9-3-1-2-4-11(9)13/h1-4,10,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQLKGNARUPODE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole
Reactant of Route 2
1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole
Reactant of Route 3
1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole
Reactant of Route 4
1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole
Reactant of Route 5
1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole
Reactant of Route 6
1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole

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